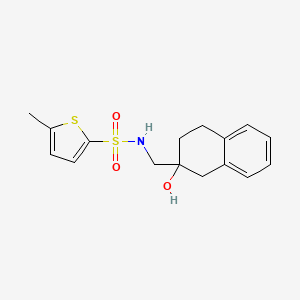
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H19NO3S2 and its molecular weight is 337.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a novel compound that has attracted attention due to its promising biological activities. This compound features a complex structure that includes a tetrahydronaphthalene unit and a sulfonamide moiety, which are known to enhance biological interactions. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
C22H23N1O3S
It has a molecular weight of approximately 371.49 g/mol. The presence of the sulfonamide group (-SO₂NH₂) is significant as it contributes to the compound's solubility and biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific cellular pathways such as the mitochondrial pathway and caspase activation.
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties against viruses like hepatitis C, indicating its potential as a therapeutic agent for viral infections .
- Enzyme Inhibition : The sulfonamide moiety may allow for interaction with specific enzymes or receptors involved in disease processes, making it a candidate for further pharmacological studies.
Biological Activity Evaluation
To assess the biological activity of this compound, various assays have been employed:
Table 1: Biological Activity Summary
Case Studies
Several case studies have explored the efficacy of this compound:
- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. The study utilized both in vitro assays and in vivo models to confirm these findings.
- Viral Infections : Another study focused on the antiviral effects against hepatitis C virus (HCV). Results indicated that the compound significantly inhibited HCV replication in cultured cells, suggesting potential for therapeutic application in treating viral infections .
Propiedades
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-6-7-15(21-12)22(19,20)17-11-16(18)9-8-13-4-2-3-5-14(13)10-16/h2-7,17-18H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALDTZRKMVRAHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













